1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
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Description
Scientific Research Applications
Synthesis and Characterization
Facile Synthesis of Diazepine Derivatives : A study demonstrated the synthesis of diazepine derivatives through a one-pot double condensation reaction, highlighting the structural characterization and crystal analysis of these compounds. The research offers insights into the chemical properties and potential applications of diazepine derivatives in material science and catalysis (Ahumada et al., 2016).
Sequential Migration of Sulfonyl Groups : This research explored the sequential migration of sulfonyl groups in the synthesis of 1,4-diazepines, presenting a novel approach to the structural modification of diazepine compounds. Such modifications could be crucial for developing materials with specific properties or in drug design processes where molecular structure impacts biological activity (Heo et al., 2020).
Potential Biological Activity
- Biological Activities of Diazepine Derivatives : A study focused on the synthesis of 1H-1,4-diazepines containing a benzene sulfonyl piperazine moiety, evaluating their antimicrobial, antifungal, and anthelmintic activities. This research underscores the potential of diazepine derivatives in the development of new therapeutic agents (Saingar et al., 2011).
Novel Synthesis Approaches
- Ugi Multicomponent Reaction : The study presents a novel synthetic approach for diazepine systems, utilizing a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This methodology could offer a versatile route for the synthesis of various diazepine derivatives with potential applications in pharmaceutical research and material science (Banfi et al., 2007).
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)-2,3-dihydro-1,4-diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S/c1-10-2-4-11(5-3-10)21(19,20)18-8-6-12(13(14,15)16)17-7-9-18/h2-6,8H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYQGJRDCKOKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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